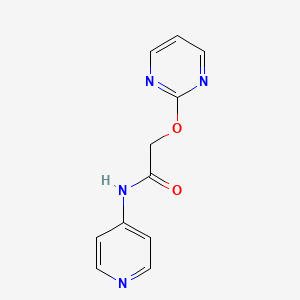

N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide, also referred to as PPA-115, is a small molecule that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPA-115 is known to have a unique mechanism of action that makes it a promising candidate for drug development in various areas of medicine.

Aplicaciones Científicas De Investigación

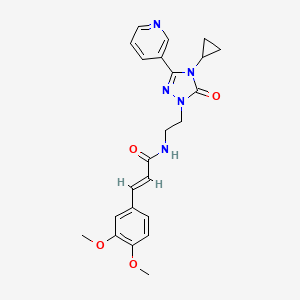

Synthesis and Biological Evaluation

Compounds related to N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide have been synthesized for evaluation of their biological activities. For instance, derivatives of pyrimidine, such as 5-deaza analogues of aminopterin and folic acid, have shown significant anticancer activity in vitro and in vivo, indicating the potential of pyrimidine derivatives in cancer therapy (Su et al., 1986). Similarly, 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been identified as selective ligands for the translocator protein, with implications for imaging in positron emission tomography (PET) (Dollé et al., 2008).

Antimicrobial and Antituberculosis Activity

Pyrimidine-incorporated Schiff bases, including those derived from isoniazid, have been synthesized and shown to possess good antimicrobial and antituberculosis activity (Soni & Patel, 2017). This highlights the role of pyrimidine derivatives in developing new antimicrobial agents, which could be relevant for N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide analogues.

Antimicrobial Agents Synthesis

Further exploration into pyrimidine derivatives has led to the synthesis of compounds such as pyrimidinones and oxazinones fused with thiophene rings, which have been tested as antimicrobial agents (Hossan et al., 2012). These studies suggest a broad spectrum of bioactivity for compounds containing pyrimidine moieties, which could extend to N-(pyridin-4-yl)-2-(pyrimidin-2-yloxy)acetamide and its derivatives.

HDAC Inhibition for Cancer Therapy

The discovery of compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, indicates the potential of pyridin-pyrimidin acetamide derivatives in cancer therapy through epigenetic modulation (Zhou et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

Compounds targeting the ryr typically act asactivators of this receptor . Activation of the RyR leads to an increase in intracellular calcium levels, which can disrupt normal cellular processes and result in the death of the insect .

Biochemical Pathways

Activation of the ryr can affect multiple pathways related tocalcium signaling . This can have downstream effects on processes such as muscle contraction, neurotransmitter release, and cell death .

Result of Action

Activation of the ryr can lead to a disruption of calcium homeostasis, which can result incellular dysfunction and death .

Propiedades

IUPAC Name |

N-pyridin-4-yl-2-pyrimidin-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c16-10(15-9-2-6-12-7-3-9)8-17-11-13-4-1-5-14-11/h1-7H,8H2,(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXVXYFRCWYJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OCC(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2834654.png)

![ethyl 4-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2834656.png)

![8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834658.png)

![2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2834662.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2834663.png)

![1-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfonylethanone](/img/structure/B2834665.png)

![1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2834671.png)

![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)